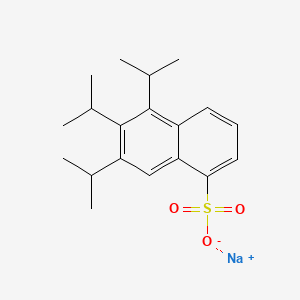
Sodium;5,6,7-tri(propan-2-yl)naphthalene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;5,6,7-tri(propan-2-yl)naphthalene-1-sulfonate: is a chemical compound that belongs to the class of naphthalene sulfonates. It is characterized by the presence of three isopropyl groups attached to the naphthalene ring at positions 5, 6, and 7, and a sulfonate group at position 1. This compound is known for its surfactant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;5,6,7-tri(propan-2-yl)naphthalene-1-sulfonate typically involves the sulfonation of 5,6,7-tri(propan-2-yl)naphthalene. The process begins with the alkylation of naphthalene to introduce the isopropyl groups. This is followed by sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the sulfonate derivative.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of sulfur trioxide to a solution of 5,6,7-tri(propan-2-yl)naphthalene in an inert solvent. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of the sulfonate.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Sodium;5,6,7-tri(propan-2-yl)naphthalene-1-sulfonate can undergo oxidation reactions, particularly at the isopropyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: The compound can be reduced under specific conditions to yield the corresponding naphthalene derivative without the sulfonate group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of naphthalene derivatives.
Substitution: Formation of substituted naphthalene sulfonates.
Aplicaciones Científicas De Investigación
Chemistry: Sodium;5,6,7-tri(propan-2-yl)naphthalene-1-sulfonate is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: In biological research, this compound is used to study the effects of surfactants on cell membranes and protein interactions.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs.
Industry: It is widely used in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mecanismo De Acción
The primary mechanism of action of Sodium;5,6,7-tri(propan-2-yl)naphthalene-1-sulfonate is its ability to reduce surface tension and form micelles. The sulfonate group interacts with water molecules, while the hydrophobic naphthalene core interacts with non-polar substances. This dual interaction allows the compound to solubilize hydrophobic molecules in aqueous environments.
Comparación Con Compuestos Similares
Sodium dodecyl sulfate: Another surfactant with a similar sulfonate group but a different hydrophobic tail.
Sodium diisopropylnaphthalenesulfonate: A closely related compound with fewer isopropyl groups.
Uniqueness: Sodium;5,6,7-tri(propan-2-yl)naphthalene-1-sulfonate is unique due to the presence of three isopropyl groups, which enhance its hydrophobic interactions and increase its effectiveness as a surfactant compared to similar compounds with fewer or different alkyl groups.
Propiedades
Número CAS |
110326-41-5 |
|---|---|
Fórmula molecular |
C19H25NaO3S |
Peso molecular |
356.456 |
Nombre IUPAC |
sodium;5,6,7-tri(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C19H26O3S.Na/c1-11(2)15-10-16-14(8-7-9-17(16)23(20,21)22)18(12(3)4)19(15)13(5)6;/h7-13H,1-6H3,(H,20,21,22);/q;+1/p-1 |
Clave InChI |
SKJWGQUVSJZKRM-UHFFFAOYSA-M |
SMILES |
CC(C)C1=C(C(=C2C=CC=C(C2=C1)S(=O)(=O)[O-])C(C)C)C(C)C.[Na+] |
Sinónimos |
5,6,7-Triisopropyl-1-naphthalenesulfonic acid sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















